molecular formula C8H16N2O4S2 B12417413 (2S,2'S)-4,4'-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid]; [S-(R*,R*)]-4,4'-Dithiobis[2-amino-butanoic-3,3,4,4-d4 Acid

(2S,2'S)-4,4'-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid]; [S-(R*,R*)]-4,4'-Dithiobis[2-amino-butanoic-3,3,4,4-d4 Acid

Cat. No.: B12417413
M. Wt: 276.4 g/mol
InChI Key: ZTVZLYBCZNMWCF-CRSNXTHKSA-N
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Description

(2S,2’S)-4,4’-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid]; [S-(R*,R*)]-4,4’-Dithiobis[2-amino-butanoic-3,3,4,4-d4 Acid] is a deuterated derivative of 2-aminobutyric acid. This compound is characterized by the presence of deuterium atoms at specific positions, which can be useful in various scientific applications, particularly in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,2’S)-4,4’-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid] typically involves the use of deuterated starting materials. One common approach is to start with deuterated 2-aminobutyric acid, which can be synthesized through the following steps:

Industrial Production Methods

Industrial production of (2S,2’S)-4,4’-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid] may involve microbial fermentation processes using genetically engineered strains of Saccharomyces cerevisiae. These strains are designed to produce the deuterated compound through a biosynthetic pathway that includes the expression of specific enzymes .

Chemical Reactions Analysis

Types of Reactions

(2S,2’S)-4,4’-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S,2’S)-4,4’-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid] has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,2’S)-4,4’-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid] involves its interaction with specific molecular targets and pathways. The compound can form disulfide bonds, which play a crucial role in protein folding and stability. Additionally, the presence of deuterium atoms can influence the compound’s metabolic stability and reactivity .

Properties

Molecular Formula

C8H16N2O4S2

Molecular Weight

276.4 g/mol

IUPAC Name

(2S)-2-amino-4-[[(3S)-3-amino-3-carboxy-1,1,2,2-tetradeuteriopropyl]disulfanyl]-3,3,4,4-tetradeuteriobutanoic acid

InChI

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1/i1D2,2D2,3D2,4D2

InChI Key

ZTVZLYBCZNMWCF-CRSNXTHKSA-N

Isomeric SMILES

[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])SSC([2H])([2H])C([2H])([2H])[C@@H](C(=O)O)N

Canonical SMILES

C(CSSCCC(C(=O)O)N)C(C(=O)O)N

Origin of Product

United States

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